1-Oxa-6-azaspiro[3.4]octane hemioxalate
Overview
Description
1-Oxa-6-azaspiro[3.4]octane hemioxalate is a chemical compound with the molecular formula C14H24N2O6 . It is used as a pharmaceutical intermediate in synthetic chemistry . The compound appears as a light yellow solid .
Molecular Structure Analysis
The molecular weight of this compound is 316.35 . The InChI code is1S/2C6H11NO.C2H2O4/c2*1-3-7-5-6(1)2-4-8-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6)
. Physical and Chemical Properties Analysis
This compound is a light yellow solid . It should be stored at 0-8 °C .Scientific Research Applications
Analytical Methods in Antioxidant Activity Research
The study of antioxidants is crucial across various fields, including food engineering, medicine, and pharmacy. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are vital for determining antioxidant activity. These methods, based on chemical reactions and spectrophotometry, are essential for analyzing the antioxidant capacity of complex samples, which could be relevant when studying compounds like 1-Oxa-6-azaspiro[3.4]octane hemioxalate in a scientific research context (Munteanu & Apetrei, 2021).
Oxygenated Fuels in Spark Ignition Engine Performance
Research on oxygenated fuels such as alcohols and ethers reveals their potential for reliable, environmentally friendly energy sources. These compounds, including ethers like methyl tertiary butyl ether (MTBE) and Dimethyl Ether (DME), can enhance octane number and oxygen content in gasoline, improving spark ignition (SI) engine performance and emissions characteristics. This area of study might intersect with the chemical properties and potential applications of this compound in terms of its chemical structure and possible use as an oxygenated compound (Awad et al., 2018).
Synthesis and Biological Significance of Oxazolone Moieties
The synthesis and biological roles of oxazolone derivatives, a class of compounds related to heterocyclic chemistry, are significant in medicinal chemistry, especially as anticancer agents. Understanding the synthetic routes and pharmacological activities of oxazolone derivatives could provide insights into the broader chemical and biological applications of compounds like this compound (Kushwaha & Kushwaha, 2021).
Safety and Hazards
Properties
IUPAC Name |
1-oxa-7-azaspiro[3.4]octane;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11NO.C2H2O4/c2*1-3-7-5-6(1)2-4-8-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGYAGVFZOLOND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCO2.C1CNCC12CCO2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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